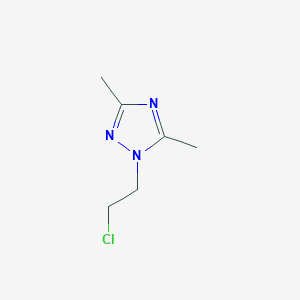![molecular formula C14H11IN4O2S B10871254 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10871254.png)
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated benzoyl group, a hydrazino group, and a nicotinamide moiety. The presence of iodine in its structure makes it particularly interesting for applications in medicinal chemistry and radiopharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride . This intermediate is then reacted with hydrazine to form the hydrazino derivative. The final step involves the reaction of this intermediate with nicotinoyl isothiocyanate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to deliver iodine to specific tissues.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N3-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The iodine atom in the compound can facilitate its uptake by certain tissues, making it useful for targeted therapies. The hydrazino and nicotinamide groups can interact with cellular enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}thiophene-2-carboxamide
- N-{[2-(2-Iodobenzoyl)hydrazino]carbonothioyl}-3-propoxybenzamide
Uniqueness
N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodinated structure makes it particularly valuable for applications in radiopharmaceuticals and targeted therapies, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H11IN4O2S |
|---|---|
Molecular Weight |
426.23 g/mol |
IUPAC Name |
N-[[(2-iodobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11IN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
XFIJLHOPMKLNRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]benzamide](/img/structure/B10871174.png)
![4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B10871176.png)
![N'-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B10871177.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871180.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10871197.png)

![N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871204.png)
![ethyl 4,5-dimethyl-2-{[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B10871207.png)
![Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10871209.png)
![(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871210.png)
![(4Z)-5-(4-methoxyphenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871211.png)
![N-[3-(dimethylamino)propyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10871216.png)
![3-(3,4-dimethoxyphenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10871226.png)

